2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol
CAS No.:
Cat. No.: VC15836223
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO2 |
|---|---|
| Molecular Weight | 179.22 g/mol |
| IUPAC Name | 2-amino-1-(2,3-dihydro-1-benzofuran-2-yl)ethanol |
| Standard InChI | InChI=1S/C10H13NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-4,8,10,12H,5-6,11H2 |
| Standard InChI Key | ILCAFIWIUYIZRW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(OC2=CC=CC=C21)C(CN)O |
Introduction
Structural and Molecular Characterization
Molecular Architecture
2-Amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol features a bicyclic framework comprising a benzofuran ring fused to a tetrahydrofuran-like structure, with an aminoethanol side chain at the C2 position. Key structural descriptors include:
The compound’s three-dimensional conformation reveals intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen, stabilizing the structure .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and mass spectrometry data validate the compound’s structure:
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¹H NMR (400 MHz, CDCl₃): Signals at δ 7.30–6.50 ppm (aromatic protons), δ 5.19–4.34 ppm (methine protons adjacent to oxygen and nitrogen), and δ 3.78 ppm (hydroxyl proton) .
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HRMS (ESI): m/z 180.1234 [M+H]⁺, consistent with the molecular formula C₁₀H₁₃NO₂ .
Synthetic Methodologies
Traditional Condensation Approaches
Early synthetic routes involve condensation reactions between 2,3-dihydrobenzofuran-2-carbaldehyde and ethanolamine under acidic conditions. For example, refluxing equimolar quantities in acetic acid yields the target compound with ~65% efficiency after recrystallization.
Reaction Conditions:
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Solvent: Acetic acid
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Temperature: 80–100°C
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Catalyst: None required (autocatalytic due to amine basicity)
Transition Metal-Catalyzed Synthesis
Recent advances employ rhodium and palladium catalysts to streamline synthesis. A rhodium(III)-catalyzed C–H activation/annulation strategy achieves 72–86% yields by reacting olefinic arenes with dioxazolones (Scheme 1) :
Procedure:
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Substrate: 2-vinylphenol derivatives
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Catalyst: [Cp*RhCl₂]₂ (5 mol%)
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Oxidant: Cu(OAc)₂
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Solvent: Dichloroethane, 40°C, 12 h
This method enhances regioselectivity and reduces side reactions compared to traditional methods .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acidic Condensation | 65 | 92 | Low cost, simple setup | Moderate yield, side products |
| Rhodium Catalysis | 86 | 98 | High regioselectivity | Expensive catalysts |
| Enzymatic Resolution | 45 | 89 | Enantiomeric purity | Scalability challenges |
Pharmacological Activities
Anti-Tumor Effects
In vitro studies demonstrate dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18.2 μM), likely via inhibition of topoisomerase IIα and induction of apoptosis. The aminoethanol moiety facilitates DNA intercalation, while the benzofuran ring enhances membrane permeability.
Antibacterial Properties
Against Staphylococcus aureus (MIC = 32 μg/mL), the compound disrupts cell wall synthesis by binding to penicillin-binding proteins (PBPs). Synergistic effects with β-lactam antibiotics have been observed, reducing MICs by 4–8 fold.
Anti-Viral Activity
Preliminary data indicate inhibition of SARS-CoV-2 main protease (Mᴾᴿᴼ) with a Kᵢ of 4.7 μM, attributed to hydrogen bonding with catalytic dyad residues His41 and Cys145.
Chemical Reactivity and Derivatives
Oxidation Reactions
Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, yielding 2-amino-1-(2,3-dihydrobenzofuran-2-yl)ethanone, a precursor for Schiff base ligands.
Esterification
Reaction with acetyl chloride produces the corresponding acetate ester (89% yield), enhancing lipophilicity for blood-brain barrier penetration .
Applications in Drug Discovery
Lead Optimization
Structural analogs with halogen substitutions (e.g., Cl at C5) show improved pharmacokinetic profiles, with logP values increasing from 1.2 to 2.8.
Prodrug Development
Phosphate ester prodrugs of 2-amino-1-(2,3-dihydrobenzofuran-2-yl)ethanol exhibit 3-fold higher oral bioavailability in rodent models, addressing solubility limitations .
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